D- vs. L-Penicillamine: μ/δ Opioid Receptor Activity
In a direct head-to-head comparison within the identical cyclic biphalin scaffold, substitution with D-penicillamine produced high-affinity μ/δ opioid receptor binding and robust in vivo activity, whereas the L-penicillamine-containing analog was functionally inactive. Compound 9 (containing D-penicillamine) demonstrated Kiμ = 1.9 nM and Kiδ = 5.2 nM, with efficacious second-messenger signaling and very good in vivo antinociceptive activity. In contrast, product 10 (containing L-penicillamine) was scarcely active across all measured parameters [1].
| Evidence Dimension | Opioid receptor binding affinity |
|---|---|
| Target Compound Data | Kiμ = 1.9 nM, Kiδ = 5.2 nM (D-penicillamine-containing compound 9) |
| Comparator Or Baseline | Scarcely active (L-penicillamine-containing compound 10) |
| Quantified Difference | >100-fold difference in functional activity; compound 10 functionally inactive |
| Conditions | Radioligand binding assays using [3H]DAMGO (μ) and [3H]Deltorphin II (δ); [35S]GTPγS functional assays; in vivo tail-flick and formalin tests in mice |
Why This Matters
Procurement of D-penicillamine rather than L-penicillamine is essential for opioid peptide programs; the L-enantiomer fails to produce active compounds, making it unsuitable for drug discovery applications.
- [1] Mollica A, et al. Novel Cyclic Biphalin Analogue with Improved Antinociceptive Properties. ACS Med Chem Lett. 2014;5(9):1032-1036. doi:10.1021/ml500241n. PMCID: PMC4160744. View Source
